molecular formula C17H17N3O4S B11008005 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11008005
M. Wt: 359.4 g/mol
InChI Key: QVKYRFFZUGNZRA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features a thiadiazole ring and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, followed by cyclization.

    Synthesis of the Chromenone Moiety: The chromenone moiety is prepared by the condensation of 4-methyl-7-methoxycoumarin with an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the chromenone moiety using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Thiadiazole Moiety : Known for diverse biological activities.
  • Chromenone Derivative : Associated with antioxidant and anti-inflammatory effects.

The molecular formula is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of approximately 359.4 g/mol .

Antimicrobial Applications

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial and fungal strains.

Case Studies and Findings

  • In Vitro Studies : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Mechanism of Action : The thiadiazole ring may disrupt microbial cell wall synthesis or interfere with metabolic pathways.

Anticancer Potential

The compound's chromenone component suggests potential anticancer activities. Research into similar structures has indicated promising results against various cancer cell lines.

Case Studies and Findings

  • Cell Line Testing : Compounds with analogous structures have demonstrated significant growth inhibition in breast cancer cell lines (MCF7) through assays like Sulforhodamine B .
  • Molecular Docking Studies : These studies suggest that the compound may bind effectively to cancer-related receptors, potentially inhibiting tumor growth .

Antioxidant Activity

The presence of the chromenone structure is often linked to antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Findings

  • Radical Scavenging Assays : Similar compounds have been evaluated for their ability to scavenge free radicals, indicating potential use in preventing oxidative damage.
  • Therapeutic Applications : The antioxidant properties may contribute to the overall therapeutic profile of the compound in various diseases related to oxidative stress.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerGrowth inhibition in cancer cells
AntioxidantFree radical scavenging

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: It modulates signaling pathways like the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both the thiadiazole and chromenone moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H13N3O2S and a molecular weight of 263.31 g/mol. Its structure is characterized by the presence of a thiadiazole moiety linked to a coumarin derivative, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and coumarin structures. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 1.25 to 31.24 μg/ml depending on the specific structure and substituents present .
CompoundTarget BacteriaMIC (μg/ml)Inhibition Zone (mm)
Compound AStaphylococcus aureus31.2420
Compound BBacillus subtilis1.2518
N-(5-ethyl...)E. coliTBDTBD

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research:

  • Cell Line Studies : In vitro studies have indicated that derivatives of coumarin exhibit cytotoxic effects against various cancer cell lines. The coumarin component enhances the compound's ability to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been reported to interfere with DNA synthesis in bacteria and cancer cells.
  • Radical Scavenging : The presence of electron-donating groups in the structure contributes to antioxidant activity, which can protect cells from oxidative stress .
  • Chelation Properties : The thiadiazole ring may facilitate metal ion chelation, enhancing biological efficacy against pathogens and tumor cells .

Study on Antimicrobial Efficacy

A study conducted by Belkhir-Talbi et al. (2019) evaluated the antibacterial activity of several coumarin-based compounds against Staphylococcus aureus. The results indicated that modifications in the substituents significantly impacted the antimicrobial potency.

Evaluation of Anticancer Properties

Milenković et al. (2020) explored the cytotoxic effects of coumarin derivatives on human cancer cell lines. Their findings suggested that certain structural modifications led to increased apoptosis rates, indicating potential for therapeutic applications.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C17H17N3O4S/c1-4-15-19-20-17(25-15)18-14(21)8-12-9(2)11-6-5-10(23-3)7-13(11)24-16(12)22/h5-7H,4,8H2,1-3H3,(H,18,20,21)

InChI Key

QVKYRFFZUGNZRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=C(C3=C(C=C(C=C3)OC)OC2=O)C

Origin of Product

United States

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